molecular formula C18H21FN2O2S B369161 1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 694501-62-7

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No.: B369161
CAS No.: 694501-62-7
M. Wt: 348.4g/mol
InChI Key: NEMGRDWSIDGDQR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a high-purity sulfonylpiperazine derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound is structurally characterized by a piperazine core substituted with a 3,4-dimethylphenyl group and a 4-fluorophenylsulfonyl moiety, a framework known to be associated with diverse biological activities. Related structural analogs, particularly those featuring the 3,4-dimethylphenyl group, have been investigated as serotonin reuptake inhibitors, suggesting potential research applications for this compound in the study of neurological pathways and psychiatric conditions . Furthermore, the 3,4-dimethylphenyl pharmacophore is a recognized feature in established pharmaceutical compounds, including thrombopoietin mimetics like eltrombopag, highlighting the value of this scaffold in drug discovery endeavors . The incorporation of the sulfonyl group enhances the molecule's potential as a versatile intermediate for further chemical functionalization, making it a valuable building block for constructing more complex chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. As a supplied chemical, it is presented as a well-characterized solid with confirmed identity. This product is intended for research and development use in a controlled laboratory environment exclusively by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Safety Data Sheets (SDS) containing detailed handling, storage, and safety information are provided to ensure safe laboratory practices.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-14-3-6-17(13-15(14)2)20-9-11-21(12-10-20)24(22,23)18-7-4-16(19)5-8-18/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMGRDWSIDGDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Sulfonylation and Aryl Coupling

This method involves sequential introduction of the sulfonyl and aryl groups using protective group strategies.

Protection of Piperazine

Piperazine is symmetrically protected using tert-butoxycarbonyl (Boc) anhydride to yield 1-Boc-piperazine . This step ensures selective functionalization at the unprotected nitrogen:

Piperazine+(Boc)2OBase1-Boc-piperazine+Byproducts\text{Piperazine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{1-Boc-piperazine} + \text{Byproducts}

Conditions : Reaction in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C for 4–6 hours.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The unprotected nitrogen of 1-Boc-piperazine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions:

1-Boc-piperazine+4-Fluorobenzenesulfonyl chlorideNaOH, DCM4-Boc-1-((4-fluorophenyl)sulfonyl)piperazine\text{1-Boc-piperazine} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{4-Boc-1-((4-fluorophenyl)sulfonyl)piperazine}

Conditions : 0–10°C, 8–12 hours, yielding >85% after column chromatography.

Deprotection and Aryl Coupling

Boc deprotection with trifluoroacetic acid (TFA) yields 1-((4-fluorophenyl)sulfonyl)piperazine , which undergoes palladium-catalyzed coupling with 3,4-dimethylphenyl bromide:

1-((4-Fluorophenyl)sulfonyl)piperazine+3,4-Dimethylphenyl bromidePd(dba)2,XantphosTarget Compound\text{1-((4-Fluorophenyl)sulfonyl)piperazine} + \text{3,4-Dimethylphenyl bromide} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Target Compound}

Conditions : Toluene, 110°C, 12–24 hours, yielding ~65%.

Direct Coupling via Nucleophilic Aromatic Substitution

Transition metal-free approaches utilize strong bases to facilitate aryl coupling.

Reaction of Piperazine with 3,4-Dimethylphenyl Electrophile

Piperazine reacts directly with 1-fluoro-2-(3,4-dimethylphenylthio)benzene in the presence of potassium tert-butoxide (KOtBu):

Piperazine+1-Fluoro-2-(3,4-dimethylphenylthio)benzeneKOtBu, DMFTarget Compound\text{Piperazine} + \text{1-Fluoro-2-(3,4-dimethylphenylthio)benzene} \xrightarrow{\text{KOtBu, DMF}} \text{Target Compound}

Conditions : 140°C, 14 days, yielding ~17%.

Oxidation of Thioether to Sulfone

The intermediate thioether is oxidized to the sulfonyl group using hydrogen peroxide (H₂O₂):

1-(3,4-Dimethylphenylthio)-4-fluorophenylpiperazine+H2O2AcOHTarget Compound\text{1-(3,4-Dimethylphenylthio)-4-fluorophenylpiperazine} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{Target Compound}

Conditions : Acetic acid, 50°C, 6 hours, yielding >90%.

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Stepwise SulfonylationBoc protection, sulfonylation, coupling~50%High regioselectivity, scalableMultiple steps, costly catalysts
Direct CouplingTransition metal-free, oxidation~17%Avoids metal contaminantsLow yield, long reaction time

Optimization Strategies

Solvent and Base Selection

  • Sulfonylation : Dichloromethane (DCM) with NaOH maximizes electrophilicity of sulfonyl chloride.

  • Coupling Reactions : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.

Catalytic Systems

  • Palladium Catalysts : Pd(dba)₂/Xantphos systems improve coupling efficiency for aryl bromides.

  • Copper Catalysts : Ullmann-type couplings reduce costs but require higher temperatures (>150°C).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves monosubstituted products.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Characterization and Validation

  • HR-MS : Molecular ion peak at m/z 389.3 [M+H]⁺ matches theoretical mass.

  • ¹H-NMR : Key signals include δ 7.8–7.6 (aryl protons), δ 3.2–2.5 (piperazine CH₂), and δ 2.3 (methyl groups).

Industrial Considerations

  • Cost-Efficiency : Transition metal-free routes favor large-scale synthesis despite lower yields.

  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) minimize waste .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or ethanol, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl rings and the sulfonyl-linked groups. Below is a comparative analysis:

Compound Substituents Molecular Weight Melting Point (°C) Key Features
1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine N1: 3,4-dimethylphenyl; N4: 4-fluorophenylsulfonyl ~374.4 g/mol Not reported Enhanced lipophilicity due to methyl groups; fluorophenyl improves bioavailability .
1-(4-Fluoro-3-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine N1: 4-fluoro-3-methylphenylsulfonyl; N4: 4-fluorophenyl ~400.4 g/mol Not reported Dual fluorination may increase metabolic stability and CNS penetration.
1-(Bis(4-Fluorophenyl)methyl)-4-(sulfamoylphenyl)sulfonylpiperazine (6h) N1: bis(4-fluorophenyl)methyl; N4: sulfamoylphenylsulfonyl ~523.0 g/mol 132–135 Sulfamoyl group introduces hydrogen-bonding potential; lower yield (43%).
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine N1: 3,4-difluorobenzyl; N4: 4-methylphenylsulfonyl ~366.4 g/mol Not reported Chair conformation of piperazine; dihedral angle of 40.2° between aromatic rings.
ASP (1-(4-bromophenoxy)acetyl-4-(4-fluorophenylsulfonyl)piperazine) N1: bromophenoxyacetyl; N4: 4-fluorophenylsulfonyl ~506.3 g/mol Not reported Structural mimic of auxins; inhibits root elongation in Arabidopsis thaliana.

Structural and Conformational Insights

  • Crystal Structures : Analog 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine adopts a chair conformation with a 74.96° angle between the piperazine and sulfonyl-bound benzene ring . Such geometry may influence binding to planar enzyme active sites.

Key Research Findings and Trends

Fluorination : Fluorine atoms improve metabolic stability and blood-brain barrier penetration, as seen in sigma receptor ligands and dopamine reuptake inhibitors .

Sulfonyl Groups : Enhance solubility and provide hydrogen-bonding sites, critical for AChE inhibition () and auxin-like activity ().

Yield Challenges : Bulky substituents (e.g., bis(4-fluorophenyl)methyl in 6h ) reduce synthetic yields compared to simpler analogs.

Biological Activity

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H24FN3O3S2
  • Molecular Weight : 473.58 g/mol
  • IUPAC Name : this compound

The biological activity of piperazine derivatives often involves modulation of neurotransmitter systems. Specifically, compounds like this compound may interact with serotonin and dopamine receptors, which play critical roles in mood regulation and neurological function.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts and potentially alleviating symptoms of depression and anxiety.
  • Dopamine Receptor Interaction : Given the structural similarities to known dopaminergic agents, it may also influence dopamine signaling pathways, which are crucial in the treatment of disorders such as schizophrenia.

Pharmacological Studies

Recent studies have highlighted the analgesic and anti-inflammatory properties of piperazine derivatives. For instance, a series of experiments demonstrated that similar compounds exhibited significant pain relief in animal models when administered subcutaneously.

Study ReferenceCompound TestedActivityMethod UsedResult
Piperazine DerivativeAnalgesicD'Amour-Smith Method23-56 times more active than morphine
Sulfonamide DerivativesAnti-inflammatoryCOX Inhibition AssayIC50 values ranging from 0.02–0.04 μM

Case Studies

  • Analgesic Activity : A study involving various piperazine derivatives found that those with specific substitutions on the phenyl rings exhibited enhanced analgesic effects compared to standard analgesics like morphine. The presence of hydroxyl groups on the phenyl rings significantly increased efficacy.
  • Anti-inflammatory Effects : Another investigation into sulfonamide derivatives indicated that modifications to the piperazine structure could lead to potent COX-2 inhibitors with low toxicity profiles. Compounds tested showed IC50 values considerably lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Toxicological Profile

While initial findings suggest promising therapeutic benefits, further research is required to assess the compound's safety profile comprehensively. Toxicity studies should focus on:

  • Acute Toxicity : Determining lethal dose (LD50) in animal models.
  • Chronic Exposure Effects : Evaluating long-term effects on organ systems.

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